molecular formula C6H6FNO B1404243 2-Fluoro-5-methylpyridin-3-ol CAS No. 1184172-53-9

2-Fluoro-5-methylpyridin-3-ol

Cat. No. B1404243
M. Wt: 127.12 g/mol
InChI Key: QGARNFBBEGRKKG-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methylpyridin-3-ol” is a chemical compound with the molecular formula C6H6FNO . It is a type of pyridinol, which is a class of compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted at one or more positions by a hydroxyl group .


Synthesis Analysis

The synthesis of pyridinols, including “2-Fluoro-5-methylpyridin-3-ol”, can be achieved through various methods. One approach involves the use of halogen-metal exchange followed by borylation . Another method involves the use of iridium or rhodium-catalyzed C-H or C-F borylation . The specific synthesis process for “2-Fluoro-5-methylpyridin-3-ol” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-methylpyridin-3-ol” consists of a pyridine ring with a fluorine atom at the 2nd position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

Pyridinols, including “2-Fluoro-5-methylpyridin-3-ol”, can undergo various chemical reactions. For instance, they can react with pentafluoro- and pentachloropyridines . Pyridin-4-ol yields a product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-methylpyridin-3-ol” include a molecular weight of 127.116 . More detailed properties such as boiling point, vapor pressure, and others can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Chemical Functionalization

2-Fluoro-5-methylpyridin-3-ol is used in the synthesis of various compounds. For instance, it is involved in the efficient functionalization of pyridinylmethyl derivatives, leading to the synthesis of cognition enhancer drug candidates (Pesti et al., 2000). Another example is its use in the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, which is achieved through a series of reactions including oxidation, nitration, and reduction (Shi Qunfeng et al., 2012).

Application in Herbicide Development

2-Fluoro-5-methylpyridin-3-ol is also significant in the development of herbicides. A study synthesized a series of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates using 2-Fluoro-5-pyridinemethylamine, showing excellent herbicidal activities in post-emergence treatment of certain weeds (Liu et al., 2005).

Use in Medical Imaging

In medical imaging, particularly Positron Emission Tomography (PET), compounds like 2-Fluoro-5-methylpyridin-3-ol have been used. For instance, fluorine-18 labeled fluoropyridines, which may include derivatives of 2-Fluoro-5-methylpyridin-3-ol, are applied in PET imaging to enhance the technique's efficacy (Carroll et al., 2007).

Relevance in Brain Imaging Studies

2-Fluoro-5-methylpyridin-3-ol derivatives have been developed for brain imaging, particularly in studying fatty acid amide hydrolase in rat and monkey brains. This has implications in understanding various neurological conditions and potential treatments (Kumata et al., 2015).

Role in Understanding Drug Resistance

Studies have also explored the role of derivatives of 2-Fluoro-5-methylpyridin-3-ol in drug resistance mechanisms, such as in cancer therapy. For example, the ATP-dependent multidrug resistance protein-5 (MRP5, ABCC5) has been shown to confer resistance to certain drugs by transporting their metabolites, which may include derivatives of this compound (Pratt et al., 2005).

Safety And Hazards

Handling “2-Fluoro-5-methylpyridin-3-ol” requires personal protective equipment and adequate ventilation. It should not come into contact with skin, eyes, or clothing, and ingestion and inhalation should be avoided . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

2-fluoro-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGARNFBBEGRKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739538
Record name 2-Fluoro-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylpyridin-3-ol

CAS RN

1184172-53-9
Record name 2-Fluoro-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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